PASS-Predicted Biological Activity Fingerprint Compared to the Non-Fluorinated Analog
In a computational PASS (Prediction of Activity Spectra for Substances) analysis, 4-amino-3-chloro-6-fluoropyridin-2-ol was predicted to exhibit a multi-target bioactivity profile. The highest-confidence predictions include signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), and antimycobacterial activity (Pa = 0.577, Pi = 0.006) . In contrast, the non-fluorinated analog 4-amino-3-chloropyridin-2-ol (CAS 55290-73-8) lacks the 6-fluoro substituent, which is expected to alter its predicted activity spectrum; however, no PASS prediction data for this direct comparator has been published in the same study, so the comparison must be treated as class-level inference based on the known influence of fluorine on bioactivity. The presence of a 6-fluoro substituent adjacent to the 2-hydroxyl group may enhance hydrogen-bond acceptor capacity and metabolic stability relative to the non-fluorinated scaffold.
| Evidence Dimension | PASS-predicted bioactivity probability (Pa) for key therapeutic targets |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa = 0.718; Chloride peroxidase inhibitor: Pa = 0.657; Protein kinase inhibitor: Pa = 0.620; Antimycobacterial: Pa = 0.577 |
| Comparator Or Baseline | 4-Amino-3-chloropyridin-2-ol (CAS 55290-73-8): No PASS data available; predicted activity profile expected to differ due to absence of 6-fluoro substituent |
| Quantified Difference | Cannot be quantified; inferential only based on known SAR principles for fluorinated heterocycles |
| Conditions | PASS computational prediction model (Nature Scientific Reports, 2025); compound structure used as input for activity spectrum generation |
Why This Matters
The predicted polypharmacology profile—particularly the strong protein kinase inhibitor signal (Pa = 0.620)—provides a computationally derived rationale for prioritizing this fluorinated scaffold over non-fluorinated analogs in kinase-focused screening campaigns, though experimental validation is required.
- [1] Nature Scientific Reports. Table 7: PASS prediction for the activity of the title compound. Published 2025-12-17. View Source
